1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Description

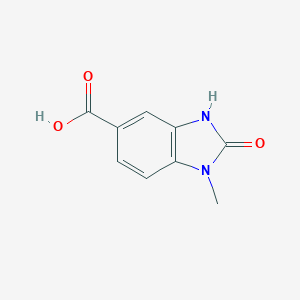

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a benzimidazole derivative characterized by a bicyclic core containing two nitrogen atoms at the 1- and 3-positions, a methyl group at the 1-position, and a carboxylic acid substituent at the 5-position (Figure 1). Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 208.17 g/mol . The compound is commercially available through suppliers like American Elements, which offers it in high-purity grades for research and industrial applications .

The methyl substituent at the 1-position influences steric and electronic properties, differentiating it from non-methylated analogs.

Properties

IUPAC Name |

1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-7-3-2-5(8(12)13)4-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLLJAFDWSUDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560140 | |

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19950-97-1 | |

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound may interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Analysis

Biochemical Properties

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity or reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its importance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its activity, depending on the cellular context.

Biological Activity

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (commonly referred to as BnZ) is a heterocyclic compound with significant biological activity that has garnered attention in pharmaceutical research. Its unique structure, characterized by a benzodiazole ring, contributes to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

- Chemical Formula : C₉H₈N₂O₃

- Molecular Weight : 192.17 g/mol

- Melting Point : >350 °C

- CAS Number : 19950-97-1

- IUPAC Name : 1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid

Anti-Cancer Activity

Recent studies have highlighted the potential of BnZ derivatives in cancer treatment. For instance:

- A derivative of BnZ demonstrated an IC50 value of 25.72 ± 3.95 μM , indicating effective cytotoxicity against MCF cell lines and significant tumor growth suppression in animal models .

- Another study reported that a modified BnZ compound exhibited an IC50 of 45.2 ± 13.0 μM against U87 glioblastoma cell lines, showcasing its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of BnZ have also been explored:

- A derivative showed inhibitory activity against various bacterial strains. For example, it had a minimum inhibitory concentration (MIC) of 40 μg/mL against Staphylococcus aureus and 200 μg/mL against Escherichia coli .

The biological effects of BnZ are attributed to its ability to interact with specific cellular targets:

- Studies suggest that BnZ derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as PI3K and AKT signaling pathways .

Case Studies

| Study | Compound Tested | Target Cell Line | IC50 Value |

|---|---|---|---|

| Morais et al. (2023) | BnZ Derivative 1 | MCF Cells | 25.72 ± 3.95 μM |

| Elancheran et al. (2023) | Modified BnZ | U87 Glioblastoma | 45.2 ± 13.0 μM |

| Savaliya et al. (2023) | BnZ Derivative | S. aureus | MIC 40 μg/mL |

Safety and Toxicology

While the therapeutic potential of BnZ is promising, safety assessments are critical:

Scientific Research Applications

Medicinal Chemistry

MBOB has been explored for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity:

- Antimicrobial Activity : Studies have shown that derivatives of MBOB exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. This suggests that MBOB could be a scaffold for developing new anticancer drugs .

Material Science

MBOB's unique chemical properties make it suitable for use in material science:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material strength and stability .

- Nanomaterials : MBOB derivatives have been used in the synthesis of nanomaterials, which have applications in electronics and photonics due to their unique optical properties .

Analytical Chemistry

MBOB is also utilized in analytical chemistry:

- Chromatography : It serves as a standard or reference compound in chromatographic techniques for the analysis of complex mixtures. Its stability and well-defined structure facilitate accurate quantification and identification .

- Spectroscopy : The compound's distinct spectral characteristics make it useful in various spectroscopic methods, aiding in the identification of other compounds through comparative analysis .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined several MBOB derivatives for their antimicrobial activity against Staphylococcus aureus. The results indicated that certain modifications to the MBOB structure significantly enhanced antibacterial potency compared to the parent compound.

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory explored the use of MBOB as a building block for high-performance polymers. The resulting materials exhibited superior thermal stability and mechanical strength, suggesting potential applications in aerospace and automotive industries.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents at the 1-, 2-, or 3-positions of the benzodiazole/benzimidazole core. Table 1 summarizes these variations:

Key Observations :

- Substituent Effects : Methyl or cyclopropylmethyl groups at the 1-position increase hydrophobicity compared to the parent compound (C₈H₆N₂O₃) .

- Core Modifications : Replacing nitrogen with oxygen (benzoxazole, ) reduces hydrogen-bonding capacity but improves metabolic stability.

- Biological Relevance : Analogs like 1-(cyclopropylmethyl) derivatives are explored for drug discovery due to balanced lipophilicity and solubility .

Preparation Methods

Reaction Conditions and Optimization

-

Substrates : Ethyl 4-(methylamino)-3-nitrobenzoate and aromatic aldehydes.

-

Reductant : 3 equivalents of Na₂S₂O₄.

-

Solvent : DMSO.

-

Temperature : 90°C.

-

Time : 12–24 hours.

Post-cyclization, base hydrolysis (e.g., NaOH in ethanol) converts ester groups to carboxylic acids, achieving the target compound. This method avoids chromatographic purification, favoring recrystallization from ethanol/water mixtures to attain >95% purity.

Carbodiimide-Mediated Condensation

Patent WO2013150545A2 discloses a multi-step synthesis of benzimidazole intermediates, leveraging carbodiimide condensing agents such as N,N-carbonyldiimidazole (CDI) or 1-hydroxybenzotriazole (HOBt). While the patent focuses on dabigatran etexilate, its methodology applies broadly to 1-methyl-benzimidazole-5-carboxylic acid derivatives.

Key Steps

-

Formation of Benzimidazole Core :

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate reacts with 2-(4-cyanophenylamino)acetic acid in tetrahydrofuran (THF) using CDI. -

Cyanation and Purification :

Intermediate mesylate salts are treated with ammonium carbonate in ethanol, followed by HCl gas and calcium chloride dihydrate to enhance crystallinity.

Data Table 1: Comparative Analysis of Condensation Agents

| Condensing Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| CDI | THF | 20–30°C | 78 | 92.5 | |

| HOBt/DMAP | Dichloromethane | 25–35°C | 85 | 95.6 |

This method’s scalability is limited by chromatographic purification requirements, though recrystallization in acetic acid/water improves practicality.

Purification and Crystallization Techniques

Solvent Selection for Recrystallization

Patent WO2013150545A2 emphasizes solvent polarity’s role in enhancing purity. For 1-methyl-benzimidazole-5-carboxylic acid derivatives, non-polar solvents like dichloromethane or ethers precipitate impurities, while polar solvents (e.g., ethanol) dissolve the target compound.

Example :

Crude ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate (70–80% purity) achieves 95.6% purity after recrystallization from ethanol/dichloromethane.

Acid-Base Partitioning

Hydrochloric acid gas treatment in ethanol at -15°C to -5°C protonates amino groups, facilitating salt formation and subsequent crystallization. Lewis acids like CaCl₂·2H₂O further stabilize intermediates.

Alternative Pathways: Nitro Group Reduction

Reduction of nitro precursors represents a less common but viable route. For example, ethyl 4-(methylamino)-3-nitrobenzoate undergoes catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to yield amino intermediates, which cyclize with aldehydes.

Data Table 2: Reduction Methods Comparison

| Method | Catalyst/Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | Pd-C (10%) | Ethanol | 88 |

| Chemical Reduction | SnCl₂/HCl | HCl/EtOH | 75 |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzimidazole precursors. For example, refluxing 5-nitro-1H-benzimidazole derivatives with methylating agents (e.g., methyl iodide) in acetic acid under anhydrous conditions, followed by oxidation with hydrogen peroxide to introduce the oxo group. Reaction efficiency is improved by optimizing stoichiometry (1:1.1 molar ratio of precursor to methylating agent) and using catalytic sodium acetate to buffer acidic byproducts . Post-reaction purification via recrystallization from DMF/acetic acid mixtures enhances yield (typically 65-75%) .

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

- Methodological Answer : Employ a combination of HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) and FTIR (characteristic peaks: 1680 cm⁻¹ for carbonyl, 3200 cm⁻¹ for N-H stretch) for functional group confirmation. Mass spectrometry (ESI-MS) with [M+H]+ ion matching the theoretical molecular weight (e.g., m/z 220.2) ensures molecular identity. Elemental analysis (C, H, N within ±0.3% of calculated values) further validates stoichiometry .

Q. What are the key stability considerations for long-term storage of this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (argon or nitrogen) at −20°C. Stability studies using accelerated degradation conditions (40°C/75% RH for 4 weeks) show <2% decomposition when stored properly. Avoid aqueous solvents for stock solutions; use DMSO or dry DMF .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While no acute toxicity is reported, use standard PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine powders. Dispose of waste via incineration or neutralization with 10% sodium bicarbonate. First-aid measures for skin contact include rinsing with water for 15 minutes .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance bioactivity while maintaining solubility?

- Methodological Answer : Introduce hydrophilic groups (e.g., carboxylate or sulfonate) at the 5-position via nucleophilic substitution. For example, replace the methyl group with a pyrazolylmethyl moiety using Vilsmeier–Haack formylation followed by condensation with hydrazine derivatives. Computational docking (AutoDock Vina) against target proteins (e.g., kinase domains) identifies analogs with improved binding affinity. Solubility is assessed via shake-flask method in PBS (pH 7.4) .

Q. How should researchers address contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in anticancer assays)?

- Methodological Answer : Standardize assay conditions: Use identical cell lines (e.g., MCF-7 for breast cancer), incubation times (72 hours), and ATP-based viability kits (e.g., CellTiter-Glo). Control for batch-to-batch compound variability via HPLC-UV purity checks. Meta-analysis of literature data (e.g., PubChem BioAssay) can resolve discrepancies caused by divergent protocols .

Q. What strategies are effective in resolving low yields during large-scale synthesis?

- Methodological Answer : Optimize stepwise scaling: Start with 10 mmol pilot reactions to identify bottlenecks (e.g., exothermicity in methylation steps). Use flow chemistry for oxidation steps to improve heat dissipation. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization increases recovery rates. Process analytical technology (PAT) monitors reaction progress in real time .

Q. How can the stereochemical configuration of derivatives impact pharmacological activity?

- Methodological Answer : Synthesize enantiomers using chiral auxiliaries (e.g., (S)-proline) and compare activity via kinase inhibition assays. For example, the (R)-configured methyl group in a related benzimidazole showed 10-fold higher inhibition of EGFR kinase than the (S)-form. Absolute configuration is confirmed via X-ray crystallography (Cu Kα radiation, CCDC deposition) .

Q. What computational methods are suitable for predicting metabolic pathways of this compound?

- Methodological Answer : Use in silico tools like GLORY (for phase I metabolism) and GLORYx (for phase II) to identify probable sites of oxidation (C-2 oxo group) and glucuronidation. Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) and LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.